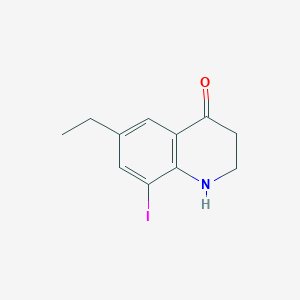
5-isothiocyanato-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isothiocyanato-1H-indazole is a heterocyclic compound that contains both an indazole ring and an isothiocyanate functional group Indazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-isothiocyanato-1H-indazole typically involves the introduction of the isothiocyanate group to a pre-formed indazole ring. One common method is the reaction of 5-amino-1H-indazole with thiophosgene (CSCl2) under basic conditions to form the isothiocyanate derivative. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Isothiocyanato-1H-indazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and dithiocarbamate derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.
Oxidation and Reduction: The indazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Cycloaddition Reactions: Dienes or other unsaturated compounds are used as reactants, with the reaction conditions varying depending on the specific cycloaddition process.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Dithiocarbamate Derivatives: Formed from the reaction with thiols.
Heterocyclic Structures: Formed from cycloaddition reactions.
Aplicaciones Científicas De Investigación
5-Isothiocyanato-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-isothiocyanato-1H-indazole involves its interaction with cellular targets and pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and DNA, leading to the modulation of cellular functions.
Pathways Involved: It can induce apoptosis through the activation of caspases and the mitochondrial pathway. Additionally, it can inhibit inflammatory pathways by modulating the activity of key enzymes and signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-indazole: The precursor for the synthesis of 5-isothiocyanato-1H-indazole.
5-Nitro-1H-indazole: Another indazole derivative with different functional properties.
1H-Indazole-3-carboxylic acid: A compound with a carboxyl group instead of an isothiocyanate group.
Uniqueness
This compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity
Propiedades
Fórmula molecular |
C8H5N3S |
|---|---|
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
5-isothiocyanato-1H-indazole |
InChI |
InChI=1S/C8H5N3S/c12-5-9-7-1-2-8-6(3-7)4-10-11-8/h1-4H,(H,10,11) |
Clave InChI |
QNRJLFQALMFFLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N=C=S)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


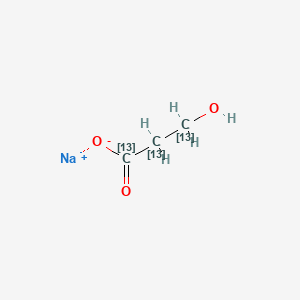
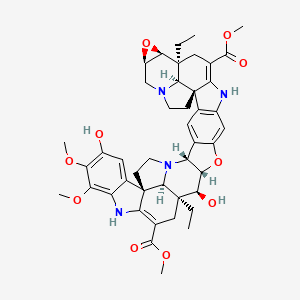
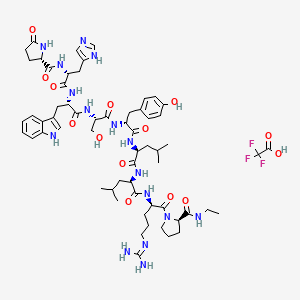
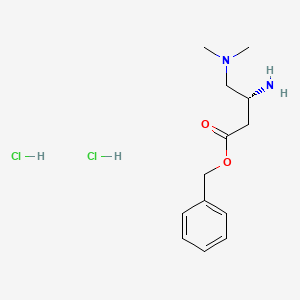

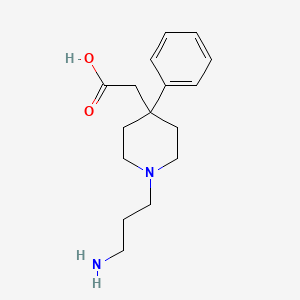
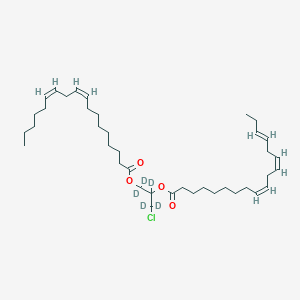

![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
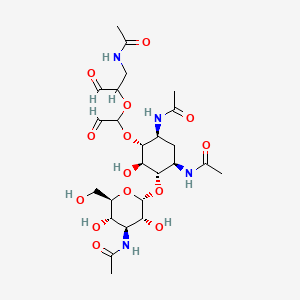
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

